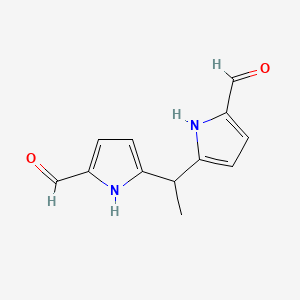
5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is an organic compound that features two pyrrole rings connected by an ethane bridge, with each pyrrole ring bearing a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 1,1’-ethane-1,1-diylbis(1H-pyrrole-2-carbaldehyde) with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and refluxing the reaction mixture for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carboxylic acid).
Reduction: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-methanol).
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Scientific Research Applications
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge and dione groups.
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: Features a pyrrole ring with ethanamine groups.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is unique due to its ethane bridge and formyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-[1-(5-formyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8(11-4-2-9(6-15)13-11)12-5-3-10(7-16)14-12/h2-8,13-14H,1H3 |
InChI Key |
UJSHXJVDSCBYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(N1)C=O)C2=CC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


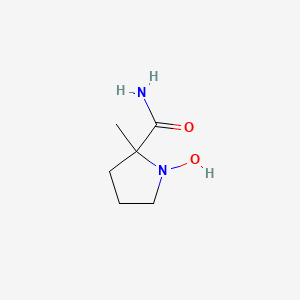
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)

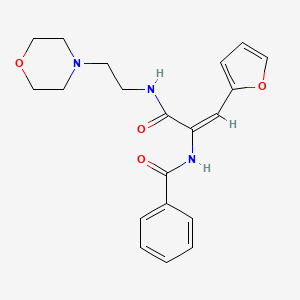
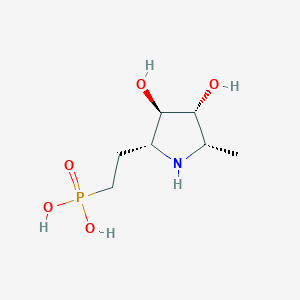
-](/img/structure/B12872964.png)
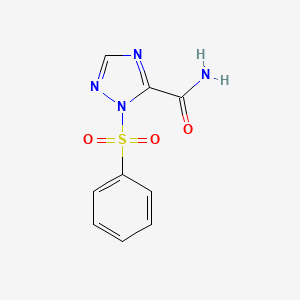
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
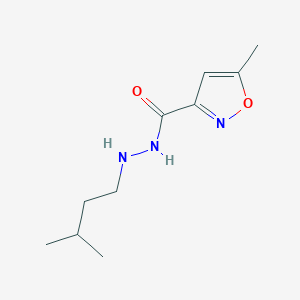
![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
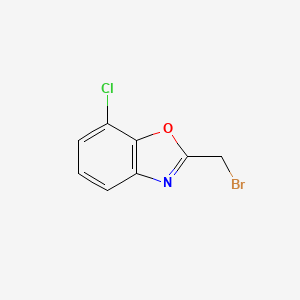
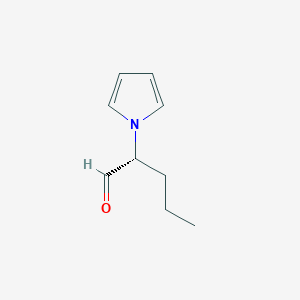
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)

